molecular formula C15H21FN2O2 B8108664 N-(1,7-Dioxa-10-Azaspiro[4.6]Undecan-3-Ylmethyl)-3-Fluoroaniline

N-(1,7-Dioxa-10-Azaspiro[4.6]Undecan-3-Ylmethyl)-3-Fluoroaniline

Cat. No.: B8108664
M. Wt: 280.34 g/mol
InChI Key: ABJPOERBBNAPOS-UHFFFAOYSA-N
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Description

N-(1,7-Dioxa-10-Azaspiro[4.6]Undecan-3-Ylmethyl)-3-Fluoroaniline is a complex organic compound characterized by its unique spiro structure. The compound features a spiro[4.6]undecane core with a 1,7-dioxa-10-azaspiro moiety and a 3-fluoroaniline group. This structure imparts distinct chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,7-Dioxa-10-Azaspiro[4.6]Undecan-3-Ylmethyl)-3-Fluoroaniline typically involves multi-step organic reactions. One common route includes the formation of the spiro[4.6]undecane core followed by the introduction of the 1,7-dioxa-10-azaspiro moiety. The final step involves the attachment of the 3-fluoroaniline group under controlled conditions. Specific reagents and catalysts are used to facilitate each step, ensuring high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Advanced techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability. Stringent quality control measures are implemented to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(1,7-Dioxa-10-Azaspiro[4.6]Undecan-3-Ylmethyl)-3-Fluoroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to optimize yield and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(1,7-Dioxa-10-Azaspiro[4.6]Undecan-3-Ylmethyl)-3-Fluoroaniline has diverse applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe in biochemical assays to investigate enzyme activity and protein interactions.

    Industry: The compound is utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1,7-Dioxa-10-Azaspiro[4.6]Undecan-3-Ylmethyl)-3-Fluoroaniline involves its interaction with molecular targets such as enzymes and receptors. The spiro structure allows for specific binding interactions, influencing biological pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,7-Dioxa-10-Azaspiro[4.6]Undecan-3-Ylmethyl)-5-Fluoropyrimidin-2-Amine
  • N-(1,7-Dioxa-10-Azaspiro[4.6]Undecan-3-Ylmethyl)pyridin-3-Amine

Uniqueness

Compared to similar compounds, N-(1,7-Dioxa-10-Azaspiro[4.6]Undecan-3-Ylmethyl)-3-Fluoroaniline stands out due to its specific 3-fluoroaniline group, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

N-(1,10-dioxa-7-azaspiro[4.6]undecan-3-ylmethyl)-3-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O2/c16-13-2-1-3-14(6-13)18-8-12-7-15(20-9-12)10-17-4-5-19-11-15/h1-3,6,12,17-18H,4-5,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJPOERBBNAPOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2(CC(CO2)CNC3=CC(=CC=C3)F)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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